Metabolic Activation: Fluoroacetate Requires 'Lethal Synthesis' Unlike Direct Inhibitors Iodoacetate and Malonate
Fluoroacetate is a prodrug, whereas iodoacetate and malonate act as direct enzyme inhibitors. Fluoroacetate must be converted to fluoroacetyl-CoA (by acetyl-CoA synthetase) and then to (2R,3R)-fluorocitrate to inhibit aconitase; this 'lethal synthesis' pathway is absent for the other compounds [1]. Iodoacetate directly alkylates thiol groups of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and malonate directly competes with succinate at the active site of succinate dehydrogenase [2]. This fundamental difference in mechanism dictates that fluoroacetate's effects are dependent on cellular metabolism and enzyme expression, whereas iodoacetate's and malonate's effects are immediate and independent of metabolic activation.
| Evidence Dimension | Mechanism of Action and Requirement for Metabolic Activation |
|---|---|
| Target Compound Data | Prodrug; requires two-step enzymatic conversion to fluorocitrate for activity. |
| Comparator Or Baseline | Iodoacetate: Direct alkylating agent of GAPDH; Malonate: Direct competitive inhibitor of succinate dehydrogenase. |
| Quantified Difference | Not applicable (categorical difference in mechanism). |
| Conditions | In vitro and in vivo metabolic studies; review of established biochemical pathways. |
Why This Matters
This defines experimental utility: Fluoroacetate is used to selectively inhibit aconitase in metabolically active cells, while iodoacetate is used to block glycolysis, and malonate is used to block the TCA cycle at a different step, enabling targeted metabolic studies.
- [1] Peters RA. Lethal synthesis. Proc R Soc Lond B Biol Sci. 1952;139(896):143-70. View Source
- [2] Webb JL. Enzyme and Metabolic Inhibitors. Vol. 3. Academic Press; 1966:1-283. View Source
